2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a pyridinone-derived acetamide featuring a hydroxymethyl group at the C2 position of the pyridinone ring and a 4-methylbenzyl ether substituent at C3. The acetamide moiety is linked to a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) substituent . The pyridinone core contributes to planar aromaticity, while the 4-methylbenzyloxy substituent adds steric bulk and modulates electronic properties .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4/c1-15-5-7-16(8-6-15)14-32-21-11-28(19(13-29)10-20(21)30)12-22(31)27-18-4-2-3-17(9-18)23(24,25)26/h2-11,29H,12-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFFWLMWDXJZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential for various biological applications. Its unique structural features, including a pyridine derivative and multiple functional groups, suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H22N2O5
- Molecular Weight : 382.416 g/mol
- Structural Features : The compound contains a hydroxymethyl group, a 4-oxopyridine moiety, and a trifluoromethyl-substituted phenyl ring, which are crucial for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. Notably, derivatives of pyridine and related heterocycles have been shown to interact with various biological targets:
- Aldose Reductase Inhibition : Compounds like this one may inhibit aldose reductase (ALR2), an enzyme involved in the polyol pathway linked to diabetic complications. Inhibiting ALR2 can reduce oxidative stress and alleviate cellular damage associated with diabetes .
- Antioxidant Activity : The presence of hydroxymethyl and oxopyridine groups suggests potential antioxidant properties. Similar compounds have demonstrated significant radical scavenging abilities, which can protect cells from oxidative damage .
- Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation by interfering with topoisomerase II activity, suggesting that this compound might also exhibit antiproliferative effects against certain cancer cell lines .
Case Studies
- Inhibition of Aldose Reductase :
- Antioxidant Activity :
- Anticancer Potential :
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Acetamide Motifs
A series of pyridine-acetamide derivatives (e.g., from ) share structural similarities but differ in substituents and heterocyclic systems. For example:
Key Observations :
- The 4-methylbenzyloxy group introduces steric hindrance compared to smaller substituents (e.g., Cl or -NO₂ in ), which may reduce binding pocket accessibility .
- Trifluoromethyl groups (shared with ’s compound) confer resistance to oxidative metabolism, a critical advantage in drug design .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Pyridine derivatives with nitro (-NO₂) or bromo (-Br) substituents exhibit higher melting points (up to 287°C) due to increased molecular symmetry and intermolecular forces, whereas the target compound’s flexible hydroxymethyl and benzyloxy groups likely lower its melting point .
- 1H NMR Profiles : The target’s hydroxymethyl group would show a characteristic δ ~3.5–4.0 ppm (CH₂OH), distinct from δ ~6.5–8.5 ppm aromatic protons in trifluoromethylphenyl or chlorophenyl analogues .
- Lipophilicity : The trifluoromethylphenyl group (logP ~3.5 estimated) increases lipophilicity compared to unsubstituted phenyl analogues (logP ~2.0), aligning with ’s triazole-bearing compound .
Functional Group Impact on Bioactivity
- Hydroxymethyl (-CH₂OH) : Unlike chloro or nitro groups (), this polar group may enhance interactions with hydrophilic enzyme pockets, as seen in kinase inhibitors .
- 4-Methylbenzyloxy : Compared to smaller alkoxy groups (e.g., methoxy), this substituent may reduce off-target binding due to steric exclusion .
- Trifluoromethyl (-CF₃) : Shared with ’s compound, this group improves metabolic stability, as observed in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
